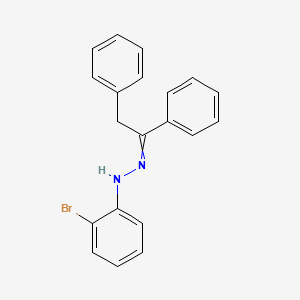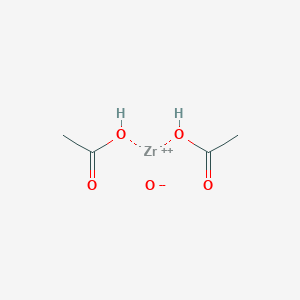![molecular formula C10H19N3O2 B14785687 N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)
N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Aminopropanoyl Group: The aminopropanoyl group is introduced via an amidation reaction, where an appropriate amine reacts with a carboxylic acid derivative.
Acetylation: The final step involves the acetylation of the piperidine ring to form the acetamide group.
Industrial Production Methods
Industrial production of N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.
Biochemistry: It is used as a tool to study biochemical pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of other complex molecules for industrial purposes.
作用機序
The mechanism of action of N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)formamide
- N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)butyramide
Uniqueness
N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research applications.
特性
分子式 |
C10H19N3O2 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC名 |
N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(6-13)12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14) |
InChIキー |
SFGZTALXYLAASB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCCC(C1)NC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]-](/img/structure/B14785604.png)

![4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide](/img/structure/B14785631.png)
![Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)
![1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride](/img/structure/B14785638.png)


![[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B14785660.png)

![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate](/img/structure/B14785692.png)



![2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B14785714.png)
